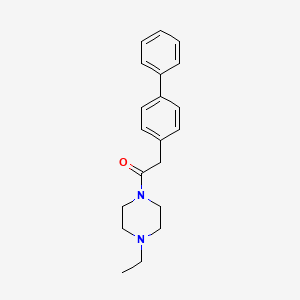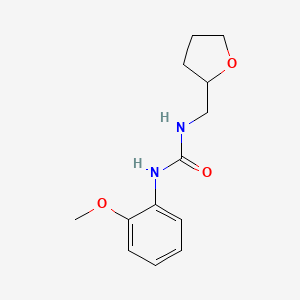
1-(4-biphenylylacetyl)-4-ethylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-biphenylylacetyl)-4-ethylpiperazine (BEP) is a chemical compound that belongs to the family of piperazine derivatives. It has been found to have significant potential in the field of scientific research due to its unique properties and mechanism of action.
作用机制
The exact mechanism of action of 1-(4-biphenylylacetyl)-4-ethylpiperazine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as the natural ligands. This results in a modulatory effect on the activity of these receptors, which can have various downstream effects on neuronal signaling and behavior.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, particularly in the central nervous system. It has been found to increase dopamine and serotonin release in certain brain regions, which can result in changes in behavior and mood. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for these conditions.
实验室实验的优点和局限性
One of the main advantages of 1-(4-biphenylylacetyl)-4-ethylpiperazine for lab experiments is its specificity for dopamine and serotonin receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively low potency compared to other ligands, which can make it difficult to achieve the desired level of receptor activation in some experiments.
未来方向
There are several potential future directions for research on 1-(4-biphenylylacetyl)-4-ethylpiperazine. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to modulate the activity of dopamine receptors, which are involved in reward and motivation pathways. Additionally, further research is needed to fully understand the mechanism of action of this compound and its downstream effects on neuronal signaling and behavior.
合成方法
1-(4-biphenylylacetyl)-4-ethylpiperazine can be synthesized through a multi-step process, starting with the reaction between 4-biphenylylacetic acid and ethyl piperazine. The resulting intermediate is then subjected to a series of reactions, including acylation and reduction, to obtain the final product. The synthesis method of this compound has been well-established, and the compound can be obtained in high yields and purity.
科学研究应用
1-(4-biphenylylacetyl)-4-ethylpiperazine has been found to have a wide range of applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including dopamine and serotonin receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological conditions, such as addiction and depression.
属性
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-21-12-14-22(15-13-21)20(23)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTWGKGUAGHOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[3-(4-sec-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5307840.png)

![2-{[4-(4-pyridinyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5307872.png)
![(3R*,3aR*,7aR*)-1-(3-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5307878.png)
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307883.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5307886.png)
![N-(4-fluorophenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5307891.png)
![N~1~-(5-fluoro-2-methylphenyl)-N~2~-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]glycinamide](/img/structure/B5307896.png)
![6-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)pyrazine-2-carboxamide](/img/structure/B5307899.png)
![3-(hydroxymethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinol](/img/structure/B5307901.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-methyl-1H-benzimidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5307904.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(1-adamantyl)piperazine](/img/structure/B5307920.png)
![8-[6-(4-morpholinylcarbonyl)-2-pyrazinyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5307941.png)
